molecular formula C22H21BrN2O4S B3708126 N~2~-(3-bromophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3-bromophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3708126
M. Wt: 489.4 g/mol
InChI Key: WVSJDZLXJVDOJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the amide group could be introduced through a reaction with an amine and a carboxylic acid or its derivative. The sulfonyl group could be introduced through a reaction with a sulfonyl chloride. The phenyl groups could be introduced through reactions with phenylboronic acids or phenylmagnesium bromide .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. The amide group could participate in reactions such as hydrolysis or condensation. The sulfonyl group could participate in reactions such as sulfonation or desulfonation. The phenyl groups could participate in reactions such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the amide group could increase the compound’s polarity, which could affect its solubility in different solvents. The phenyl groups could increase the compound’s stability and resistance to oxidation .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-16-11-12-21(29-2)20(13-16)24-22(26)15-25(18-8-6-7-17(23)14-18)30(27,28)19-9-4-3-5-10-19/h3-14H,15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSJDZLXJVDOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(3-bromophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-bromophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-bromophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
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N~2~-(3-bromophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
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N~2~-(3-bromophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
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N~2~-(3-bromophenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

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